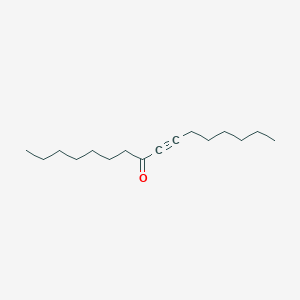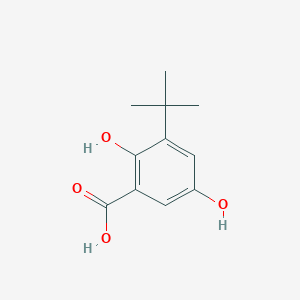
3-Tert-butyl-2,5-dihydroxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tert-butyl-2,5-dihydroxybenzoic acid is an organic compound belonging to the class of dihydroxybenzoic acids It is characterized by the presence of two hydroxyl groups and a tert-butyl group attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butyl-2,5-dihydroxybenzoic acid can be achieved through several methods. One common approach involves the reaction of benzoic acid with tert-butyl alcohol in the presence of a strong acid catalyst, followed by hydroxylation. Another method includes the use of bismuth-based C–H bond activation and CO2 insertion chemistry starting with the Bi3+ complex .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, hydroxylation, and purification through crystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions: 3-Tert-butyl-2,5-dihydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzoic acids.
Aplicaciones Científicas De Investigación
3-Tert-butyl-2,5-dihydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-viral activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-tert-butyl-2,5-dihydroxybenzoic acid involves its interaction with specific molecular targets and pathways. It exerts its effects through:
Antioxidant Activity: Neutralizing free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Anti-cancer Activity: Inducing apoptosis in cancer cells and inhibiting tumor growth.
Comparación Con Compuestos Similares
3,4-Dihydroxybenzoic Acid (Protocatechuic Acid): Similar structure but with hydroxyl groups at different positions.
3,5-Dihydroxybenzoic Acid: Another isomer with hydroxyl groups at different positions.
Uniqueness: 3-Tert-butyl-2,5-dihydroxybenzoic acid is unique due to the presence of the tert-butyl group, which imparts distinct chemical properties and reactivity compared to its isomers. This structural difference can influence its solubility, stability, and biological activity.
Propiedades
Número CAS |
3786-47-8 |
|---|---|
Fórmula molecular |
C11H14O4 |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
3-tert-butyl-2,5-dihydroxybenzoic acid |
InChI |
InChI=1S/C11H14O4/c1-11(2,3)8-5-6(12)4-7(9(8)13)10(14)15/h4-5,12-13H,1-3H3,(H,14,15) |
Clave InChI |
ZTYUNUXQCPXNQH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1O)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[(2-chloroethyl)sulfanyl]butanoate](/img/structure/B14160570.png)
![butyl 6-[(4-fluorophenyl)sulfamoyl]-2-oxo-1,3-benzoxazole-3(2H)-carboxylate](/img/structure/B14160573.png)
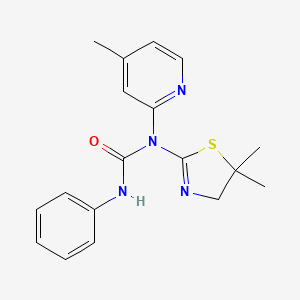
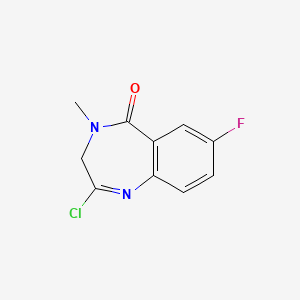

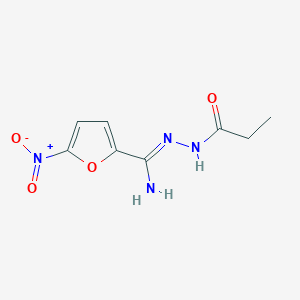
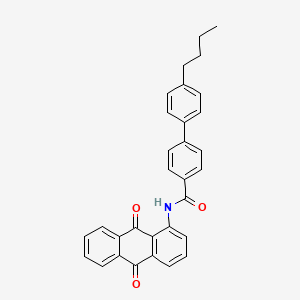

![N-[(4-ethoxyphenyl)carbonyl]glycylglycine](/img/structure/B14160617.png)


![5,7a-di-tert-butyl-3a,7a-dihydrospiro[indazole-6,2'-oxiran]-7(3H)-one](/img/structure/B14160635.png)

